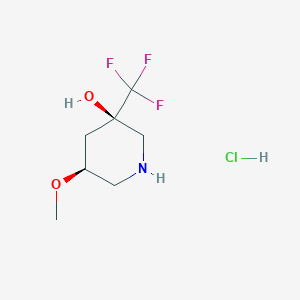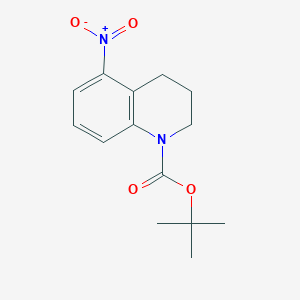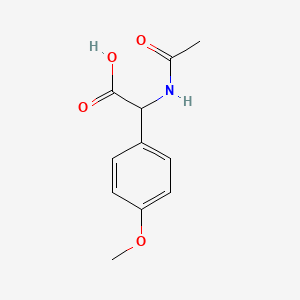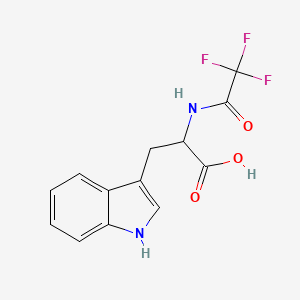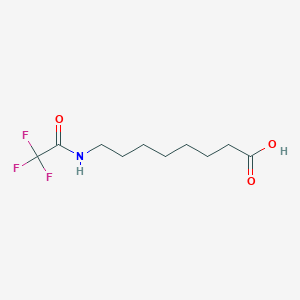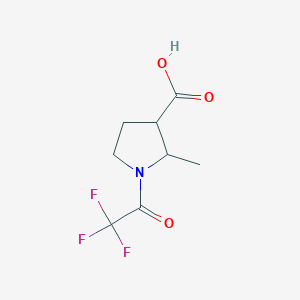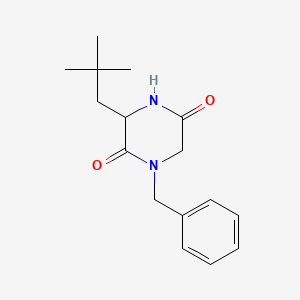
3,3-Dimethyl-6-nitroindoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a nitro group at the 6th position and a dimethyl group at the 3rd position, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,3-dimethyl-6-amino-2,3-dihydro-1H-indole.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Oxidation: Oxidized indole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
6-nitro-2,3-dihydro-1H-indole: Lacks the dimethyl groups, affecting its reactivity and biological activity.
3,3-dimethyl-6-amino-2,3-dihydro-1H-indole: Formed by the reduction of the nitro group, exhibiting different biological activities
Uniqueness
3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both the nitro and dimethyl groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H13ClN2O2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
3,3-dimethyl-6-nitro-1,2-dihydroindole;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10;/h3-5,11H,6H2,1-2H3;1H |
Clé InChI |
XOXOGPIYJJIJKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13497289.png)
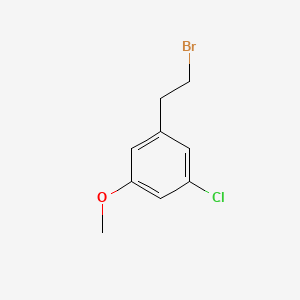
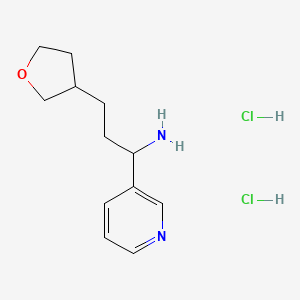
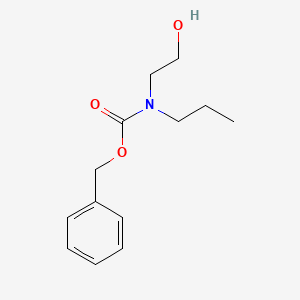
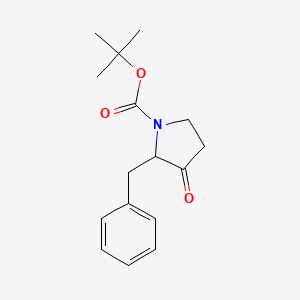
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
